

^{13}C NMR of 4-(Dipropylcarbamoyl)phenylboronic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

4-

Compound Name: (Dipropylcarbamoyl)phenylboronic
acid

Cat. No.: B1452273

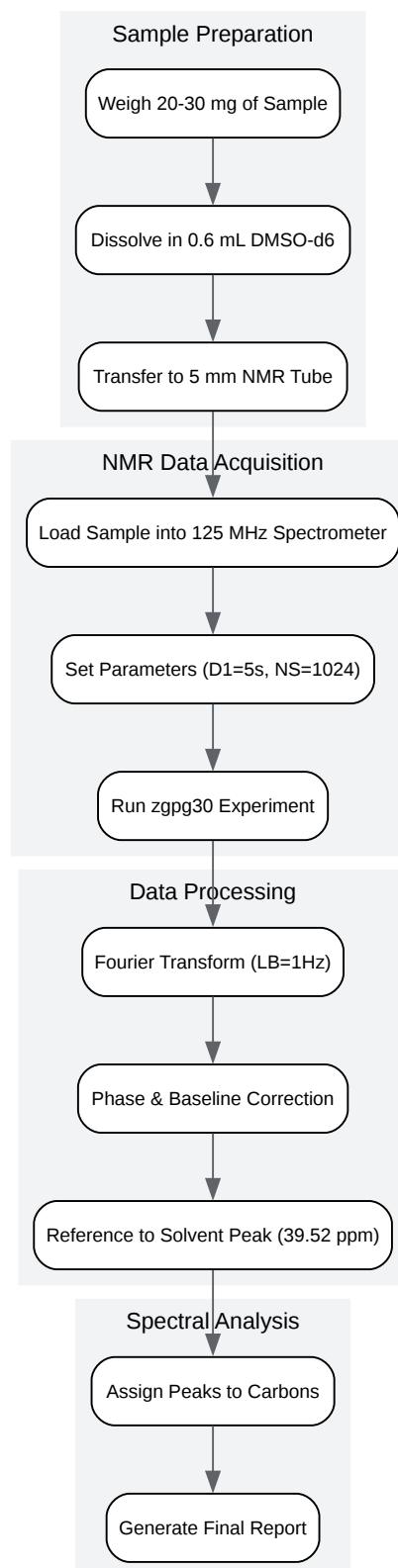
[Get Quote](#)

An In-depth Technical Guide to the ^{13}C NMR of 4-(Dipropylcarbamoyl)phenylboronic acid

Abstract

This technical guide provides a comprehensive analysis of the ^{13}C Nuclear Magnetic Resonance (NMR) spectroscopy of **4-(Dipropylcarbamoyl)phenylboronic acid**. Designed for researchers, chemists, and drug development professionals, this document delves into the principles of ^{13}C NMR, offers a detailed experimental protocol for data acquisition, and presents a thorough interpretation of the resulting spectrum. By explaining the causality behind experimental choices and spectral assignments, this guide serves as a practical resource for the structural elucidation and quality control of this important chemical entity.

Introduction: The Significance of 4-(Dipropylcarbamoyl)phenylboronic acid


4-(Dipropylcarbamoyl)phenylboronic acid belongs to the versatile class of arylboronic acids, which are fundamental building blocks in modern organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions. The presence of the N,N-dipropylcarbamoyl group imparts specific solubility and electronic properties to the molecule, making it a valuable intermediate in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).

Given its role in multi-step syntheses, unambiguous structural verification is paramount. ^{13}C NMR spectroscopy is an indispensable tool for this purpose, providing a unique fingerprint of the carbon skeleton. It allows for the confirmation of the molecular structure, assessment of purity, and identification of isomers. This guide will walk through the complete process of obtaining and interpreting a high-quality ^{13}C NMR spectrum for this compound.

Molecular Structure and Carbon Environment Analysis

To accurately interpret the ^{13}C NMR spectrum, we must first analyze the molecular structure of **4-(Dipropylcarbamoyl)phenylboronic acid**. The molecule can be dissected into three distinct regions: the substituted phenyl ring, the dipropylcarbamoyl moiety, and the boronic acid group. Due to the plane of symmetry passing through C1 and C4 of the phenyl ring, we expect to see fewer signals than the total number of carbon atoms.

Below is the molecular structure with each unique carbon atom numbered for clear reference in the spectral analysis.

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [13C NMR of 4-(Dipropylcarbamoyl)phenylboronic acid]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1452273#13c-nmr-of-4-dipropylcarbamoyl-phenylboronic-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com